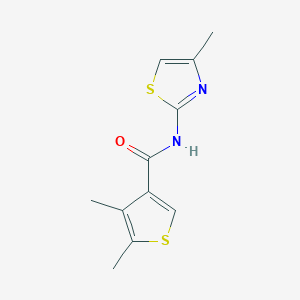![molecular formula C22H19NO5 B5169007 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival. It also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, it has been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It also possesses neuroprotective properties and improves cognitive function. In addition, it has been investigated for its potential use as a building block for organic semiconductors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in lab experiments include its potent anti-cancer and neuroprotective properties, as well as its potential use in materials science. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. These include:
1. Further investigation of its mechanism of action and potential applications in cancer treatment, neurological disorders, and materials science.
2. Development of more efficient synthesis methods to improve the yield and purity of the final product.
3. Exploration of its potential use as a building block for organic semiconductors and other materials science applications.
4. Investigation of its potential side effects and toxicity in order to ensure its safety for use in humans.
5. Development of more advanced drug delivery systems to improve the efficacy and specificity of its anti-cancer and neuroprotective effects.
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including cancer treatment, neurological disorders, and materials science. Its potent anti-cancer and neuroprotective properties, as well as its potential use as a building block for organic semiconductors, make it an exciting area of research for the scientific community. Further investigation is needed to fully understand its mechanism of action and potential applications, as well as to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxydibenzo[b,d]furan-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with benzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied for its potential applications in various fields, including cancer treatment, neurological disorders, and materials science. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, it has been shown to possess neuroprotective properties and improve cognitive function. In materials science, it has been investigated for its potential use as a building block for organic semiconductors.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-18-9-8-13(10-21(18)27-3)22(24)23-16-12-19-15(11-20(16)26-2)14-6-4-5-7-17(14)28-19/h4-12H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLIUETWJAGWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)
![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)



![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)

